1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate
Overview
Description
1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate is a compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes an azetidine ring and a benzhydryl group.
Preparation Methods
The synthesis of 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate typically involves a multi-step process. One common method starts with benzhydrylamine and epichlorohydrin to form 1-benzhydrylazetidin-3-ol. This intermediate is then reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile, followed by treatment with ammonium hydroxide/isopropanol to yield the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halides and sulfonates. These reactions can introduce new functional groups into the molecule.
Hydrolysis: The azetidine ring is sensitive to hydrolytic conditions and can undergo ring-opening reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate involves its interaction with specific molecular targets. The azetidine ring and benzhydryl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate can be compared with other azetidine derivatives, such as:
3-Amino-1-benzhydrylazetidine: Similar structure but lacks the iminopropanoate group.
1-Benzhydrylazetidin-3-ol: Precursor in the synthesis of the target compound.
Azetidine-3-carboxylic acid: Contains a carboxylic acid group instead of the benzhydryl group.
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H3,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBUHYPZICYGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438713 | |
Record name | 1-(Diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-09-5 | |
Record name | 1-(Diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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